molecular formula C8H6O3 B110229 3-Formylbenzoic acid CAS No. 619-21-6

3-Formylbenzoic acid

Cat. No.: B110229
CAS No.: 619-21-6
M. Wt: 150.13 g/mol
InChI Key: UHDNUPHSDMOGCR-UHFFFAOYSA-N
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Description

3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde or isophthalaldehydic acid, is an aromatic aldehyde with the molecular formula C₈H₆O₃. It is a polar compound that features both a formyl group (-CHO) and a carboxyl group (-COOH) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another method includes the formylation of benzoic acid derivatives using formylating agents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-methylbenzoic acid using environmentally friendly oxidants. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Bicyclic Compounds

Ugi Reaction
One of the prominent applications of 3-formylbenzoic acid is in the synthesis of bicyclic cis-2-azetidinone derivatives through the Ugi four-component reaction. This method combines an amine, a carboxylic acid, an isocyanide, and an aldehyde (in this case, this compound) to produce complex structures efficiently. The reaction conditions typically involve refluxing in solvents like methanol or ethanol, which facilitates the formation of the desired bicyclic compounds with high yields .

Pharmaceutical Applications

Drug Development
this compound serves as a building block in the design of various pharmaceutical agents. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory properties. For instance, modifications of this compound have led to the synthesis of new classes of anti-tumor agents that exhibit enhanced efficacy against specific cancer cell lines .

Material Science

Porphyrin Chemistry
In material science, this compound is utilized in the synthesis of porphyrin derivatives capped with steroidal superstructures. These compounds have applications in photodynamic therapy and as sensors due to their unique optical properties. The integration of functional groups from this compound enhances the reactivity and stability of these porphyrins .

Case Study 1: Synthesis of Exo-Cyclic Enones

A research study investigated the reaction of this compound with dihydrolevoglucosenone under basic conditions. The results indicated successful formation of exo-cyclic enones with good yields (up to 75%). This study highlighted the importance of the carboxylic functional group in facilitating the condensation reactions necessary for synthesizing complex organic molecules .

Case Study 2: Antimicrobial Properties

Another study explored the use of benzoic acid derivatives, including this compound, in livestock feed as preservatives and growth promoters. The findings suggested that these compounds could effectively suppress fungal activity and improve overall health status in livestock, indicating potential agricultural applications .

Mechanism of Action

The mechanism of action of 3-formylbenzoic acid depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Formylbenzoic acid is unique due to the position of the formyl group at the meta position, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .

Biological Activity

3-Formylbenzoic acid, also known as m-formylbenzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula : C8_8H6_6O3_3
Molecular Weight : 150.13 g/mol
Melting Point : 173°C to 175°C
Solubility : Soluble in methanol (100 mg/mL) .

Synthesis

This compound can be synthesized through various methods, including the Ugi reaction, which allows for the formation of bicyclic derivatives that exhibit enhanced biological activity . The synthesis typically involves the reaction of benzoic acid derivatives with aldehydes under acidic conditions.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents . For instance, substituted 3-benzoic acid derivatives were shown to inhibit the enzyme dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), which is crucial for the survival of the pathogen. The most active compound exhibited an IC50_{50} value of 7 μM, indicating strong inhibitory effects .

Anticancer Activity

This compound and its derivatives have also been investigated for their anticancer properties . Research indicates that certain hydrazone derivatives synthesized from this compound displayed significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

  • Poly(ADP-ribose) polymerase (PARP) : Inhibitors derived from this compound showed potential in blocking PARP activity, which is a target in cancer therapy .
  • Tyrosinase and Urease Inhibition : Some derivatives demonstrated effective inhibition against tyrosinase (important in melanin production) and urease (linked to gastric infections), suggesting their utility in treating skin disorders and H. pylori infections .

Study on Antimicrobial Activity

A study focused on the synthesis of novel substituted this compound derivatives demonstrated their efficacy against M. tuberculosis. The structure-activity relationship revealed that specific substitutions on the benzene ring could enhance activity against MtDHFR, making them promising candidates for further development as anti-TB agents .

Cytotoxicity Assessment

In vitro tests on hydrazone derivatives obtained from this compound indicated significant cytotoxicity against human cancer cell lines. The study employed MTT assays to evaluate cell viability, revealing that certain compounds reduced cell proliferation by over 70% at micromolar concentrations .

Data Summary

Activity Type Compound/Derivative IC50_{50} Value (μM) Target
AntimicrobialSubstituted Derivative7MtDHFR
AnticancerHydrazone DerivativeVaries (up to >70% reduction)Various Cancer Cell Lines
Enzyme InhibitionTyrosinase InhibitorNot specifiedTyrosinase
Enzyme InhibitionUrease InhibitorNot specifiedUrease

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-formylbenzoic acid, and how can purity be ensured?

  • Methodological Answer : 3-FBA is commonly synthesized via oxidation of 3-methylbenzoic acid derivatives or through formylation reactions. A notable route involves the Ugi 4-center 3-component reaction to generate heterocyclic derivatives . Purification typically involves recrystallization from ethanol or methanol, followed by characterization via melting point analysis (172–176°C) and HPLC (≥98% purity). Ensure inert storage conditions (4°C under nitrogen) to prevent aldehyde oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H-NMR : Peaks in the 4–14 ppm range (e.g., aldehyde proton at ~10 ppm, aromatic protons at 7–8 ppm) .
  • IR Spectroscopy : Stretching vibrations for carbonyl (COOH: ~1700 cm⁻¹; CHO: ~2800–2720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 150.13 (C8H6O3) .
    Cross-validate with elemental analysis (C: 64.00%, H: 4.03%, O: 31.97%) .

Q. How does solubility impact experimental design with 3-FBA?

  • Methodological Answer : 3-FBA is sparingly soluble in water (1.06 mg/mL) but dissolves better in DMSO (2.99 mg/mL) and methanol (0.454 mg/mL) . For reactions requiring polar aprotic solvents, dimethylformamide (DMF) is recommended. Pre-saturate solvents with nitrogen to minimize aldehyde oxidation during prolonged experiments .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact (H315, H319). Work under fume hoods to prevent inhalation of dust (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers .

Q. What is the role of 3-FBA in constructing heterocyclic frameworks?

  • Methodological Answer : 3-FBA serves as a bifunctional building block in Ugi and Passerini reactions, enabling synthesis of azetidinones and steroidal conjugates. The aldehyde group participates in nucleophilic additions, while the carboxylate facilitates cyclization or coordination with metal catalysts .

Advanced Research Questions

Q. How does 3-FBA interact with cytochrome P450 enzymes like CYP199A4?

  • Methodological Answer : In CYP199A4 catalysis, 3-FBA exhibits moderate NADH consumption rates (magenta curve in Figure S4), suggesting competitive binding at the active site. Compare kinetic parameters (Km, kcat) with analogs (e.g., 3-methoxybenzoic acid) to assess substrate specificity. Use stopped-flow spectroscopy to monitor heme iron redox changes during catalysis .

Q. What mechanistic insights explain 3-FBA’s reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : The electron-withdrawing carboxylate group activates the aldehyde toward nucleophilic attack. DFT calculations (e.g., B3LYP/6-31G*) reveal partial positive charge on the carbonyl carbon (≈+0.45 e). Competitor experiments with thiols or amines quantify electrophilicity via Hammett σ constants .

Q. How can computational models predict 3-FBA’s NMR spectral data?

  • Methodological Answer : Machine learning models like CoMPT (MAE = 0.214 ppm) predict 1H-NMR shifts by training on datasets of aromatic aldehydes. Validate predictions against experimental data (e.g., 3-FBA’s aldehyde peak at 9.8 ppm vs. predicted 9.9 ppm) .

Q. How to resolve contradictions in spectral data for 3-FBA derivatives?

  • Methodological Answer : For ambiguous NOESY or COSY correlations, employ heteronuclear experiments (HSQC, HMBC) to assign coupling networks. If purity is suspect, use UPLC-MS (e.g., Waters systems with 0.1% formic acid mobile phase) to detect byproducts .

Q. What thermodynamic factors influence 3-FBA’s stability under varying conditions?

  • Methodological Answer : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C. Assess thermal stability via TGA (5% weight loss at 150°C). Solvent-free reactions require inert atmospheres (Ar/N2) to prevent aldol condensation. Monitor aldehyde oxidation via FTIR tracking of C=O peak shifts .

Properties

IUPAC Name

3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDNUPHSDMOGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060696
Record name Benzoic acid, 3-formyl-
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-21-6
Record name 3-Formylbenzoic acid
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Record name m-Formyl benzoic acid
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Record name Benzoic acid, 3-formyl-
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Record name Benzoic acid, 3-formyl-
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Record name 3-formylbenzoic acid
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Record name 3-CARBOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

A mixture of methyl 3-formylbenzoate (6.15 g, 37.46 mmol) in methanol (61.5 mL) and 2 M sodium hydroxide aqueous solution (37.5 mL, 75 mmol) was stirred at r.t. for 1 h, Thin layer chromatography (Petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The reaction mixture was acidified with 80 mL of 1 M hydrochloric acid aqueous solution to pH=2 and the resulting mixture was concentrated in vacuo. The residue was extracted with ethyl acetate for 3 times and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate. Removal of the solvent in vacuo gave 5.59 g of 3-formylbenzoic acid as a white solid. Yield: 99.5%.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
61.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99.5%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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